molecular formula C23H21ClFN9 B11936528 N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine

Cat. No.: B11936528
M. Wt: 477.9 g/mol
InChI Key: NGIQKILKGCPSJO-UHFFFAOYSA-N
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Description

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a fluorophenyl group, and a piperazine-linked purine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the chloromethyl group. Subsequent steps involve the coupling of the fluorophenyl group and the piperazine-linked purine moiety under controlled conditions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-chlorophenyl)-2-piperazin-1-ylpurin-6-amine
  • N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-methylphenyl)-2-piperazin-1-ylpurin-6-amine

Uniqueness

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21ClFN9

Molecular Weight

477.9 g/mol

IUPAC Name

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine

InChI

InChI=1S/C23H21ClFN9/c24-14-4-5-17-18(10-14)30-19(29-17)12-27-21-20-22(32-23(31-21)33-8-6-26-7-9-33)34(13-28-20)16-3-1-2-15(25)11-16/h1-5,10-11,13,26H,6-9,12H2,(H,29,30)(H,27,31,32)

InChI Key

NGIQKILKGCPSJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=C(C=C6)Cl

Origin of Product

United States

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